molecular formula C22H19N3O4 B5998067 2-(2-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(2-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5998067
M. Wt: 389.4 g/mol
InChI Key: XSBQXWMIDVPMIT-UHFFFAOYSA-N
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Description

2-(2-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a combination of indole and isoindole structures. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 2-(2-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole cyclization, which is a well-known method for constructing indole rings . The reaction conditions often involve acidic catalysts such as glacial acetic acid and concentrated hydrochloric acid . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

2-(2-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Tryptophan: An essential amino acid with a similar indole structure.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole core. Compared to these compounds, 2-(2-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of indole and isoindole structures, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

2-[2-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-29-13-6-7-18-16(10-13)17-11-24(9-8-19(17)23-18)20(26)12-25-21(27)14-4-2-3-5-15(14)22(25)28/h2-7,10,23H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBQXWMIDVPMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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